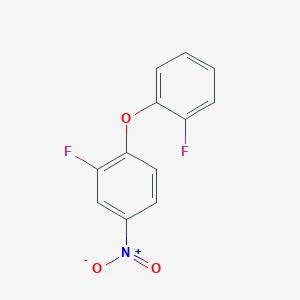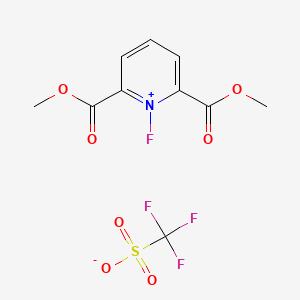
1-(Bromomethyl)-2,3,5-triiodobenzene
概要
説明
1-(Bromomethyl)-2,3,5-triiodobenzene is an organohalogen compound characterized by the presence of bromine and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5-triiodobenzene typically involves the bromination and iodination of benzene derivatives. One common method includes the bromination of 1-methyl-2,3,5-triiodobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination and iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-2,3,5-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The iodine atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar solvents (e.g., dimethylformamide) under mild heating.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Coupled products with extended aromatic systems.
- Partially dehalogenated benzene derivatives.
科学的研究の応用
1-(Bromomethyl)-2,3,5-triiodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of advanced materials such as liquid crystals and organic semiconductors.
Medicinal Chemistry: Investigated for its potential use in radiolabeling and imaging agents due to the presence of iodine atoms.
Environmental Chemistry: Studied for its reactivity and potential use in environmental remediation processes.
作用機序
The mechanism of action of 1-(Bromomethyl)-2,3,5-triiodobenzene in chemical reactions involves the activation of the bromomethyl group and the iodine atoms. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atoms can participate in oxidative addition and reductive elimination processes, enabling coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(Chloromethyl)-2,3,5-triiodobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2,4,6-triiodobenzene: Similar structure but with different positions of iodine atoms.
1-(Bromomethyl)-3,4,5-triiodobenzene: Similar structure but with different positions of iodine atoms.
Uniqueness: 1-(Bromomethyl)-2,3,5-triiodobenzene is unique due to the specific arrangement of bromine and iodine atoms, which influences its reactivity and potential applications. The presence of multiple iodine atoms enhances its utility in radiolabeling and imaging applications, while the bromomethyl group provides a versatile site for further functionalization.
特性
IUPAC Name |
1-(bromomethyl)-2,3,5-triiodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCRQIRPMHPBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)I)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrI3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8214415.png)









![5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8214479.png)

